molecular formula C7H3ClFNO2S B1423440 4-Cyano-2-fluorobenzene-1-sulfonyl chloride CAS No. 918967-78-9

4-Cyano-2-fluorobenzene-1-sulfonyl chloride

Cat. No. B1423440
M. Wt: 219.62 g/mol
InChI Key: UYHVZXCIAQVHMY-UHFFFAOYSA-N
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Description

4-Cyano-2-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO2S . It has a molecular weight of 219.62 .


Molecular Structure Analysis

The InChI code for 4-Cyano-2-fluorobenzene-1-sulfonyl chloride is 1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-5(4-10)3-6(7)9/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

    Organic Synthesis

    • Sulfonyl chloride compounds are often used in organic synthesis due to their reactivity . They can act as electrophiles in reactions with various nucleophiles, leading to a wide range of potential products . This makes them useful in fields like medicinal chemistry, materials science, and chemical biology .

    Covalent Attachment of Biologicals

    • 4-Fluorobenzenesulfonyl chloride (fosyl chloride), a compound similar to the one you’re asking about, is an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports (e.g., functionalized polystyrene microspheres, Sepharose beads) .

    Synthesis of Other Compounds

    • 4-Chloro-2-fluorobenzenesulfonyl chloride, another similar compound, can be used to synthesize [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol .

    Electrophilic Aromatic Substitution

    • This is a common reaction in organic chemistry where an atom, usually hydrogen, attached to an aromatic system, is replaced by an electrophile . The most interesting case is when the electrophile is a halogen, as is the case with 4-Cyano-2-fluorobenzene-1-sulfonyl chloride .

    Synthesis of Other Compounds

    • 4-Chloro-2-fluorobenzenesulfonyl chloride, a compound similar to the one you’re asking about, can be used to synthesize [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol .

    Covalent Attachment of Biologicals

    • 4-Fluorobenzenesulfonyl chloride (fosyl chloride), another similar compound, is an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports (e.g., functionalized polystyrene microspheres, Sepharose beads) .

Safety And Hazards

4-Cyano-2-fluorobenzene-1-sulfonyl chloride is harmful if swallowed . It’s recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of swallowing, it’s advised to call a poison center or doctor .

properties

IUPAC Name

4-cyano-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-5(4-10)3-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHVZXCIAQVHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712412
Record name 4-Cyano-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-fluorobenzene-1-sulfonyl chloride

CAS RN

918967-78-9
Record name 4-Cyano-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyano-2-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UM Battisti, R García-Vázquez, D Svatunek… - Bioconjugate …, 2022 - ACS Publications
… To a solution of 4-cyano-2-fluorobenzene-1-sulfonyl chloride (0.60 g, 2.73 mmol) in CH 3 CN at 0 C was added dropwise a solution of NH 3 in MeOH (5.00 mL, 7 M). The reaction …
Number of citations: 9 pubs.acs.org

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